molecular formula C24H24N2O2 B13722456 4-(4-Dimethylamino-benzylidene)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

4-(4-Dimethylamino-benzylidene)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

Cat. No.: B13722456
M. Wt: 372.5 g/mol
InChI Key: UQRGKXSRIBANQM-UHFFFAOYSA-N
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Description

4-{[4-(dimethylamino)phenyl]methylidene}-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a complex organic compound with the molecular formula C24H24N2O2 and a molecular weight of 372.46 g/mol . This compound is characterized by its unique structure, which includes a dimethylamino group, a phenylmethylidene group, and a tetrahydroacridine core. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of 4-(dimethylamino)benzaldehyde with 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid under acidic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(dimethylamino)phenyl]methylidene}-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-{[4-(dimethylamino)phenyl]methylidene}-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(dimethylamino)phenyl]methylidene}-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenylmethylidene group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

4-[[4-(dimethylamino)phenyl]methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid

InChI

InChI=1S/C24H24N2O2/c1-15-12-17(14-16-8-10-18(11-9-16)26(2)3)23-20(13-15)22(24(27)28)19-6-4-5-7-21(19)25-23/h4-11,14-15H,12-13H2,1-3H3,(H,27,28)

InChI Key

UQRGKXSRIBANQM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC2=CC=C(C=C2)N(C)C)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O

Origin of Product

United States

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